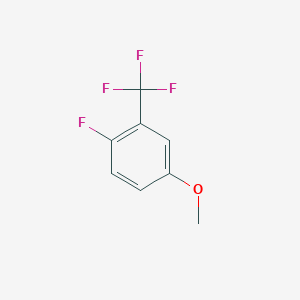

2-Fluoro-5-methoxybenzotrifluoride

Beschreibung

Significance of Fluorinated Arenes in Contemporary Synthetic Design

The introduction of fluorine into aromatic systems, or arene fluorination, is a cornerstone of modern synthetic chemistry due to the profound impact of fluorine on molecular properties. sigmaaldrich.com Partially fluorinated arenes are a critical class of molecules, particularly within the pharmaceutical and crop science industries. researchgate.net The inclusion of C-F bonds in drug candidates is a well-established strategy to enhance metabolic stability, as the carbon-fluorine bond is exceptionally strong. nih.gov This modification can block metabolic hotspots on a molecule, leading to an increased biological half-life. nih.gov

Furthermore, fluorination significantly alters a molecule's electronic properties and lipophilicity. sigmaaldrich.compatsnap.com These changes can improve bioavailability and the in vivo transport of biologically active molecules. nih.govpatsnap.com Consequently, fluorinated arenes are prevalent in a wide array of commercial products, from life-saving pharmaceuticals to high-performance agrochemicals and advanced organic materials like liquid crystals. sigmaaldrich.comgoogle.com The development of efficient and selective methods for creating C-F bonds on an aromatic ring remains a vibrant area of research, underscoring the high demand for these value-added compounds. researchgate.netsigmaaldrich.com

Overview of the Trifluoromethyl and Methoxy (B1213986) Group Influence in Aromatic Systems

The chemical behavior of a substituted arene is largely dictated by the electronic nature of its substituents. 2-Fluoro-5-methoxybenzotrifluoride features two powerful and electronically distinct groups: the trifluoromethyl group (-CF3) and the methoxy group (-OCH3).

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry. rsc.org Its strong inductive effect, stemming from the high electronegativity of the three fluorine atoms, pulls electron density away from the aromatic ring. nih.govnih.gov This has several key consequences:

Deactivation: The reduced electron density makes the aromatic ring less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to benzene (B151609). nih.govguidechem.com

Meta-Direction: The strong deactivation primarily affects the ortho and para positions, making the meta position the most favorable site for electrophilic attack. nih.govdatainsightsmarket.com

Increased Lipophilicity and Stability: The CF3 group is known to increase the lipophilicity of molecules and possesses high metabolic stability due to the strength of the C-F bonds. nih.govgoogle.com

In stark contrast, the methoxy group is classified as a strong activating group and an ortho, para-director for electrophilic aromatic substitution. guidechem.comdatainsightsmarket.com Its influence is a balance of two competing electronic effects:

Resonance Donation (Mesomeric Effect): The lone pairs of electrons on the oxygen atom can delocalize into the aromatic π-system, increasing the electron density, particularly at the ortho and para positions. clearsynth.comscbt.com This resonance effect is dominant and is responsible for the group's activating and directing nature. scbt.com

Inductive Withdrawal: Due to the high electronegativity of oxygen, the methoxy group also withdraws electron density from the ring through the sigma bond. clearsynth.comscbt.com

This duality means that while the methoxy group activates the ortho and para positions for reaction, it may slightly deactivate the meta positions relative to unsubstituted benzene. clearsynth.com

| Substituent Group | Electronic Effect | Influence on Reactivity (Electrophilic Aromatic Substitution) | Directing Effect |

|---|---|---|---|

| Trifluoromethyl (-CF3) | Strongly Electron-Withdrawing (Inductive) | Deactivating | Meta |

| Methoxy (-OCH3) | Electron-Donating (Resonance) & Electron-Withdrawing (Inductive) | Activating | Ortho, Para |

Contextualization of this compound as a Key Chemical Entity in Research

This compound stands out as a key chemical entity precisely because it combines the powerful and opposing electronic influences of its substituents on a single aromatic ring. While extensive studies on this specific molecule are not widely published, its structure makes it an intriguing building block for synthetic chemists. clearsynth.com The fluorine atom itself acts as a weakly deactivating, ortho, para-directing group, adding another layer of complexity and utility.

The interplay of these three groups—the meta-directing, deactivating -CF3 group and the ortho, para-directing, activating -OCH3 and -F groups—creates a unique substitution pattern and reactivity profile. Chemists can exploit this intricate electronic landscape to achieve highly specific and regioselective transformations. For example, the positions on the ring are differentially activated or deactivated, which could allow for selective functionalization under carefully controlled reaction conditions.

Such polysubstituted aromatic compounds are valuable as intermediates in the synthesis of more complex molecules. datainsightsmarket.comchemicalbook.com For instance, related structures like 2-bromo-5-fluorobenzotrifluoride (B1268043) and various fluoro-methoxy-benzaldehydes are documented as precursors for pharmaceuticals, agrochemicals, and materials. sigmaaldrich.comgoogle.comchemicalbook.com Therefore, this compound is best contextualized as a specialized building block, offering a pre-functionalized aromatic core for the construction of novel, highly substituted target molecules in medicinal and materials science research.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-Fluoro-5-methoxybenzaldehyde | 105728-90-3 | C8H7FO2 | 154.14 |

| 2-Bromo-5-fluorobenzotrifluoride | 40161-55-5 | C7H3BrF4 | 243.00 |

| 2-Fluoro-5-(trifluoromethyl)phenol | 141483-15-0 | C7H4F4O | 180.10 |

| 4-(Trifluoromethyl)anisole | 402-52-8 | C8H7F3O | 176.14 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-4-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSCMOUYRPIURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379213 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127271-65-2 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 5 Methoxybenzotrifluoride and Its Precursors

Classic Approaches to Fluoromethoxybenzotrifluoride Synthesis

Traditional synthetic strategies for molecules like 2-Fluoro-5-methoxybenzotrifluoride typically rely on robust, multi-step reaction sequences. These methods, while sometimes lengthy, offer a high degree of control over the final substitution pattern on the benzene (B151609) ring.

Multi-step Reaction Sequences for Aromatic Fluorination and Trifluoromethylation

A common classical approach involves the synthesis of a key intermediate, such as 2-bromo-5-fluorobenzotrifluoride (B1268043), which can then be further functionalized. The synthesis of this intermediate often begins with a commercially available starting material like m-fluorobenzotrifluoride.

One documented pathway involves a three-step process:

Nitration: m-Fluorobenzotrifluoride is first nitrated using a mixture of nitric acid and sulfuric acid to produce 5-fluoro-2-nitrobenzotrifluoride.

Reduction: The nitro group is then reduced to an amine. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel. This step yields 5-fluoro-2-aminobenzotrifluoride.

Diazotization and Bromination: The resulting amine undergoes a Sandmeyer-type reaction. It is first treated with sodium nitrite in the presence of an acid like hydrobromic acid to form a diazonium salt. Subsequent reaction with cuprous bromide introduces the bromine atom to afford 2-bromo-5-fluorobenzotrifluoride. google.com

The following table summarizes the reaction conditions for this multi-step synthesis:

| Step | Reactants | Reagents | Conditions | Product | Yield | Purity |

| 1. Nitration | m-Fluorobenzotrifluoride | Nitric acid, Sulfuric acid | - | 5-Fluoro-2-nitrobenzotrifluoride | - | - |

| 2. Reduction | 5-Fluoro-2-nitrobenzotrifluoride | 5% Pd/C, Ethanol | Hydrogen gas (0.5 MPa), 30-35°C | 5-Fluoro-2-aminobenzotrifluoride | 84.9% | 98.7% |

| 3. Diazotization/Bromination | 5-Fluoro-2-aminobenzotrifluoride | NaNO₂, HBr, CuBr | - | 2-Bromo-5-fluorobenzotrifluoride | - | >98% |

This data is compiled from a patented synthetic route and specific yields for all steps were not provided in a single source.

Regioselective Introduction of Functional Groups

The regioselective introduction of the methoxy (B1213986) group onto the fluorinated benzotrifluoride scaffold is a critical step. A classic method to achieve this is through a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated precursor. For instance, if a precursor with a leaving group (e.g., another fluorine or a nitro group) ortho to the trifluoromethyl group and para to the existing fluorine is available, it could react with sodium methoxide.

However, a more versatile and widely used classical approach involves the diazotization of an amino group, followed by its conversion to a hydroxyl group, which can then be methylated. For example, starting from 4-fluoro-3-(trifluoromethyl)aniline, a diazotization reaction can be performed using sodium nitrite and a mineral acid, such as sulfuric acid. The resulting diazonium salt can then be hydrolyzed to 4-fluoro-3-(trifluoromethyl)phenol. google.com

The subsequent methylation of the phenol to the desired methoxy group (anisole) can be achieved using a variety of methylating agents, such as dimethyl sulfate or methyl iodide, in the presence of a base like sodium hydroxide.

Modern and Advanced Synthetic Strategies

Recent advances in organic synthesis have provided more direct and efficient methods for the preparation of complex aromatic compounds like this compound. These strategies often involve transition-metal catalysis, direct C-H functionalization, and photoredox or electrochemical methods.

Transition-Metal Catalyzed Coupling Reactions in Benzotrifluoride Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification variant, are powerful tools for forming carbon-heteroatom bonds. In the context of synthesizing this compound, a key step could be the palladium-catalyzed methoxylation of 2-bromo-5-fluorobenzotrifluoride.

This reaction would involve treating the bromo-substituted precursor with a source of methoxide, such as sodium methoxide or methanol in the presence of a strong base, and a palladium catalyst system. The catalyst system typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., tBuXPhos or RockPhos). sci-hub.se These reactions are often carried out under mild conditions and can exhibit high functional group tolerance. organic-chemistry.orgwikipedia.orglibretexts.orgresearchgate.net

Below is a table showing representative conditions for a palladium-catalyzed methoxylation of a bromo-chalcone, which demonstrates the feasibility of this type of transformation.

| Substrate | Catalyst System | Base | Solvent | Temperature | Time | Yield |

| (E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 0.5 mol% [Pd₂(dba)₃], 1.25 mol% tBuXPhos | Cs₂CO₃ | Methanol | - | 5-40 min | Excellent |

This data is from a study on bromo-chalcones and serves as an illustrative example of the reaction conditions. sci-hub.se

Direct C-H Functionalization for Aromatic Substitutions

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of substituted aromatics. This approach avoids the need for pre-functionalized starting materials, such as aryl halides or triflates. For the synthesis of this compound, a direct C-H fluorination of 3-methoxybenzotrifluoride could be a potential route.

Recent developments in photoredox catalysis have enabled the direct C-H fluorination of electron-rich arenes. For example, using an organic photoredox catalyst, methoxy-substituted arenes have been shown to undergo fluorination at the C-H bond para to the methoxy group with high regioselectivity. nih.gov This method often utilizes a fluoride (B91410) source like [¹⁸F]F⁻ for applications in positron emission tomography (PET), but the underlying principle of C-H activation and fluorination is broadly applicable. nih.gov

The regioselectivity is generally governed by the electronic properties of the substrate, with the electron-donating methoxy group directing the fluorination to the para position. Steric factors can also play a role, particularly when the ortho positions are hindered. nih.gov

Photoredox and Electrochemical Methods in Fluorination

Photoredox and electrochemical methods offer green and sustainable alternatives to traditional fluorination protocols. These techniques can generate highly reactive intermediates under mild conditions, often avoiding the use of harsh reagents.

Photoredox Catalysis: Visible-light photoredox catalysis has been successfully employed for the fluorination of aromatic compounds. mdpi.com These reactions can proceed through the generation of aryl radicals from suitable precursors, which are then trapped by a fluorine source. For instance, arylthianthrenium salts can be reduced by a photocatalyst to generate an aryl radical, which then reacts with a fluoride source. mdpi.com This approach has been shown to be tolerant of a wide range of functional groups.

Electrochemical Methods: Electrochemical synthesis provides another powerful tool for fluorination. Anodic oxidation can be used to generate electrophilic fluorine species or to activate C-H bonds towards fluorination. nih.gov For example, the electrochemical fluorination of various organic compounds can be achieved using a simple nitrate additive and a commercially available fluorine source like Selectfluor. nih.gov This method has been demonstrated to be scalable and applicable to a variety of substrates. nih.gov Electrochemical methods can also be used for trifluoromethylation, offering a catalyst-free and external oxidant-free approach. rsc.orgrsc.org

Green Chemistry Principles in this compound Synthesis

A plausible and direct synthetic route to this compound involves the etherification of its precursor, 2-fluoro-5-hydroxybenzotrifluoride. This precursor can be synthesized through multi-step processes, often starting from compounds like 3-hydroxybenzotrifluoride, which may involve nitration, fluorination, and other functional group interconversions. google.com Another potential pathway could involve the diazotization of an amino precursor, such as 4-amino-3-fluorobenzotrifluoride, followed by a reaction to introduce the methoxy group. google.comthieme-connect.de Applying green chemistry principles to these pathways is essential for developing sustainable manufacturing processes.

Application of Eco-Friendly Solvents and Reagents

The choice of solvents is a primary focus in green chemistry, as they often constitute the largest portion of waste generated in a chemical process, with some estimates suggesting they account for over 80% of waste in pharmaceutical manufacturing. tandfonline.comnih.gov Traditional syntheses of fluorinated aromatic compounds often employ polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). guidechem.comgoogle.com While effective, these solvents are associated with toxicity and are difficult to remove and recycle, posing significant environmental and health concerns. rsc.org

Recent advances focus on replacing these hazardous solvents with more environmentally benign alternatives. For instance, cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have emerged as greener substitutes for ethers like THF and halogenated solvents. sigmaaldrich.com 2-MeTHF, in particular, can be derived from renewable resources like corncobs. sigmaaldrich.com In the context of synthesizing this compound via Williamson ether synthesis from 2-fluoro-5-hydroxybenzotrifluoride, replacing a traditional solvent like DMF with a bio-based solvent or a recyclable alternative would significantly improve the process's green profile.

Furthermore, solid-state or mechanochemical synthesis presents an innovative approach that can eliminate the need for solvents altogether. rsc.org A solid-state nucleophilic aromatic fluorination has been developed that proceeds rapidly without the need for high-boiling polar solvents, offering a more efficient and environmentally friendly route. rsc.orgrsc.org This methodology could potentially be adapted for other nucleophilic substitution steps in the synthesis of this compound or its precursors.

The selection of reagents is also critical. For the methylation of the hydroxyl group in 2-fluoro-5-hydroxybenzotrifluoride, traditional reagents like dimethyl sulfate are highly toxic. A greener alternative is dimethyl carbonate (DMC), which is non-toxic and produces only methanol and carbon dioxide as byproducts, or methanol itself under catalytic conditions.

Table 1: Comparison of Traditional and Green Solvents for Aromatic Substitution Reactions

| Feature | Traditional Solvents (e.g., DMSO, DMF) | Green Solvents (e.g., 2-MeTHF, CPME) |

| Source | Petrochemical-based | Often derivable from renewable biomass sigmaaldrich.com |

| Toxicity | High (Reproductive toxicity, hepatotoxicity) rsc.org | Lower toxicity profiles |

| Boiling Point | High, making removal energy-intensive | Moderate, allowing for easier removal and recovery |

| Recyclability | Difficult due to high boiling point and stability | More amenable to recycling |

| Environmental Impact | Significant contribution to organic waste streams tandfonline.com | Reduced environmental footprint |

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org Reactions with high atom economy, such as addition reactions, are inherently "greener" as they generate minimal waste. nih.gov In contrast, substitution and elimination reactions often have poor atom economy because they produce stoichiometric byproducts. libretexts.org

Let's consider a plausible synthesis of this compound from 2-fluoro-5-hydroxybenzotrifluoride using dimethyl carbonate as a green methylating agent in the presence of a base like K₂CO₃.

Reaction: C₇H₄F₄O + (CH₃O)₂CO → C₈H₆F₄O + CH₃OH + CO₂

The atom economy for this transformation can be calculated as follows:

Formula Weight of Desired Product (C₈H₆F₄O): 194.13 g/mol

Formula Weight of Reactants (C₇H₄F₄O + (CH₃O)₂CO): 180.10 g/mol + 90.08 g/mol = 270.18 g/mol

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Percent Atom Economy = (194.13 / 270.18) x 100 ≈ 71.8%

While this value is respectable for a substitution reaction, it highlights that over 28% of the reactant mass is converted into byproducts (in this case, methanol and carbon dioxide, which are relatively benign).

In contrast, precursor syntheses that rely on older methods, such as the Balz-Schiemann reaction for introducing fluorine, exhibit very poor atom economy. dovepress.com This reaction uses diazonium tetrafluoroborate salts, which upon heating, release nitrogen gas (N₂), boron trifluoride (BF₃), and the desired aryl fluoride, generating significant inorganic waste. dovepress.com Modern synthetic strategies aim to avoid such inefficient steps.

Waste minimization is a broader concept that includes not only improving atom economy but also reducing solvent waste, recycling catalysts, and avoiding the use of excess reagents. reachemchemicals.com Adopting continuous flow chemistry over traditional batch processing can also revolutionize production by reducing reaction times, improving safety, and minimizing waste generation. wisdomlib.org

Catalytic Methods for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby reducing energy consumption and unwanted byproducts. wisdomlib.org Efficient catalytic methods can reduce the number of synthetic steps, leading to higher yields and less waste. wisdomlib.org

In the synthesis of this compound, catalytic methods can be applied to several transformations. For the key methoxylation step, instead of a classical Williamson synthesis that may require harsh conditions, a transition-metal-catalyzed cross-coupling reaction (e.g., a Buchwald-Hartwig or Ullmann-type reaction) using a palladium or copper catalyst could be employed. These catalytic cycles often require only a small amount of catalyst and can proceed under milder conditions with a wider substrate scope.

Furthermore, the development of novel catalytic systems is a vibrant area of research in fluorine chemistry. Visible-light photoredox catalysis has emerged as a powerful and green strategy for forming C-CF₃ and C-F bonds. mdpi.commdpi.com These reactions can often be performed at room temperature using light as a renewable energy source, and they can generate reactive trifluoromethyl radicals from stable and readily available sources. orientjchem.orgnih.gov While perhaps not directly applicable to the final methoxylation step, such catalytic methods could be instrumental in developing greener routes to the fluorinated and trifluoromethylated precursors of the target molecule, avoiding hazardous reagents and harsh conditions associated with traditional methods. dovepress.comresearchgate.net

Table 2: Comparison of Stoichiometric vs. Catalytic Methylation

| Feature | Stoichiometric Methylation (e.g., CH₃I) | Catalytic Methylation (e.g., DMC with catalyst) |

| Reagent | Often uses toxic and volatile reagents. | Utilizes less hazardous reagents like dimethyl carbonate. |

| Byproducts | Generates stoichiometric salt waste (e.g., NaI). | Produces benign byproducts (e.g., CO₂, CH₃OH). |

| Conditions | Can require harsh basic conditions and high temperatures. | Often proceeds under milder, more controlled conditions. |

| Atom Economy | Generally lower due to the mass of the leaving group. | Higher, especially in optimized systems. |

| Sustainability | Low; contributes to waste and uses hazardous materials. | High; reduces waste and improves safety. |

Reactivity and Mechanistic Investigations of 2 Fluoro 5 Methoxybenzotrifluoride

Reactivity of the Trifluoromethyl Group in Aromatic Systems

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This strong inductive effect significantly influences the reactivity of the aromatic ring and the C-F bonds within the group itself.

Selective C-F Bond Transformations and Derivatizations

While the carbon-fluorine bonds in a trifluoromethyl group are exceptionally strong, recent advancements in catalysis have enabled their selective activation and transformation. stackexchange.com These methods allow for the diversification of trifluoromethylarenes into other valuable fluorinated compounds. For instance, catalytic reduction of an aromatic trifluoromethyl group can lead to the formation of a difluoromethyl group (-CF2H). stackexchange.com

Influence on Aromatic Ring Activation/Deactivation

The trifluoromethyl group is a strong deactivating group in electrophilic aromatic substitution (EAS) reactions. Its powerful electron-withdrawing nature reduces the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. nih.govminia.edu.eg This deactivation is primarily an inductive effect. Consequently, the trifluoromethyl group directs incoming electrophiles to the meta position. nih.govvaia.com This is because the ortho and para positions are more strongly deactivated due to the proximity and resonance-destabilizing effects of the -CF3 group on the cationic intermediate formed during the reaction.

Reactivity of the Fluoro Substituent

The fluorine atom, being the most electronegative element, also exerts a strong inductive electron-withdrawing effect, deactivating the aromatic ring towards electrophilic attack. However, it can also participate in resonance, donating a lone pair of electrons to the ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The fluoro substituent can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. researchgate.net The presence of the trifluoromethyl group para to the fluoro group in 2-Fluoro-5-methoxybenzotrifluoride would significantly activate the ring for nucleophilic attack at the carbon bearing the fluorine. The strong electron-withdrawing nature of the trifluoromethyl group helps to stabilize the negatively charged Meisenheimer intermediate that is formed during the SNAr mechanism.

In a study on the synthesis of chalcone (B49325) derivatives, it was observed that a fluorine atom at the para position to another electron-withdrawing group is readily replaced by a methoxy (B1213986) group via an SNAr reaction. researchgate.net This suggests that in this compound, the fluoro group could potentially be substituted by various nucleophiles under appropriate conditions. However, the presence of the electron-donating methoxy group at the meta position to the fluorine might slightly counteract the activating effect of the trifluoromethyl group.

Role in Electrophilic Aromatic Substitution (EAS) Regioselectivity

In electrophilic aromatic substitution reactions, the fluoro substituent is considered a deactivator due to its strong inductive effect. However, it is an ortho, para-director. acs.org This is because the resonance effect, where a lone pair of electrons from the fluorine is donated to the aromatic ring, stabilizes the cationic intermediate when the electrophile attacks at the ortho or para positions.

In this compound, the directing effects of the fluoro and methoxy groups are in opposition to the meta-directing trifluoromethyl group. The methoxy group is a stronger activating and ortho, para-directing group than fluorine. Therefore, electrophilic substitution would be expected to occur at the positions ortho or para to the methoxy group and ortho to the fluoro group. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Reactivity of the Methoxy Group

The methoxy group is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic aromatic substitution. It is a powerful ortho, para-director. beilstein-journals.org In the context of this compound, the methoxy group's activating and directing effects will compete with the deactivating and directing effects of the fluoro and trifluoromethyl groups. Given that the methoxy group is a stronger activator than the fluoro group is a deactivator, it will likely be the dominant directing group in EAS reactions.

Investigations of Reaction Mechanisms and Intermediates

Detailed mechanistic studies, including kinetic analyses and the characterization of intermediates, are essential for a thorough understanding of the reactivity of this compound.

As of the current literature survey, specific kinetic studies detailing the rate constants and reaction orders for transformations involving this compound are not extensively reported. However, general principles from studies on other fluoroaromatic compounds can provide insights. For instance, the rate of SNAr reactions is known to be influenced by several factors:

The nature of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

The solvent: Polar aprotic solvents are often used to solvate the cation of the nucleophilic reagent, thereby increasing the nucleophilicity of the anion.

The leaving group: While fluoride (B91410) is a poor leaving group in SN1 and SN2 reactions, it is often a good leaving group in SNAr reactions because the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine helps to stabilize the transition state leading to the intermediate.

A hypothetical kinetic study for a substitution reaction on this compound would likely show a second-order rate law, being first order in both the substrate and the nucleophile.

Table 1: Hypothetical Kinetic Parameters for SNAr of this compound with a Generic Nucleophile

| Parameter | Hypothetical Value |

| Rate Law | Rate = k[this compound][Nucleophile] |

| Activation Energy (Ea) | Moderate to High |

| Pre-exponential Factor (A) | Dependent on reaction conditions |

The direct observation and characterization of reactive intermediates like the Meisenheimer complex are challenging due to their transient nature. In many cases, their existence is inferred from kinetic data and the structures of the final products. For SNAr reactions of highly activated systems, it is sometimes possible to isolate or detect these intermediates spectroscopically, for example, using low-temperature NMR or UV-Vis spectroscopy.

Table 2: Spectroscopic Data for a Hypothetical Meisenheimer Intermediate

| Spectroscopic Technique | Expected Features |

| 1H NMR | Upfield shift of ring protons due to increased electron density. |

| 13C NMR | Appearance of a new sp3-hybridized carbon signal. |

| 19F NMR | Significant shift in the fluorine resonance of the CF3 group. |

| UV-Vis | Bathochromic shift (to longer wavelengths) due to the extended conjugation of the anionic system. |

This table presents expected spectroscopic characteristics based on known Meisenheimer complexes and is for illustrative purposes.

Derivatization and Functionalization Strategies of 2 Fluoro 5 Methoxybenzotrifluoride

Strategies for Ortho-, Meta-, and Para-Functionalization

The functionalization at specific positions on the benzene (B151609) ring of 2-fluoro-5-methoxybenzotrifluoride is dictated by the directing effects of the existing substituents. The primary positions for substitution are C3, C4, and C6.

Position C4 (para to Fluoro, ortho to Methoxy): This position is the most activated towards electrophilic aromatic substitution due to the strong directing effect of the methoxy (B1213986) group. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation are expected to show high regioselectivity for this site.

Position C6 (ortho to Trifluoromethyl, meta to Fluoro): This position is highly deactivated by the adjacent electron-withdrawing -CF3 group. Functionalization at this site typically requires more forcing conditions or alternative strategies like directed ortho-metalation if a suitable directing group is installed.

Position C3 (ortho to Fluoro, meta to Methoxy and Trifluoromethyl): While meta to the two strongest electron-withdrawing and donating groups, this position is adjacent to the fluorine atom. Transition metal-catalyzed C-H activation reactions, particularly iridium-catalyzed borylation, can favor functionalization ortho to a fluorine atom. nih.gov This is attributed to the small size and high electronegativity of fluorine, which can facilitate C-H activation and stabilize the resulting metal-carbon bond. nih.gov

Kinetic and thermodynamic control can also influence the selectivity. For instance, in some catalytic borylation reactions, meta-borylation may be kinetically favored, while the ortho-borylated product is the thermodynamic one, achievable at higher temperatures. nih.gov

Table 1: Regioselectivity of Functionalization Reactions

| Position | Directing Influences | Predicted Reactivity | Potential Reactions |

|---|---|---|---|

| C3 | Ortho to -F, Meta to -OCH3 & -CF3 | Moderately deactivated | Directed C-H activation (e.g., borylation) |

| C4 | Para to -F, Ortho to -OCH3 | Activated | Electrophilic Aromatic Substitution (Nitration, Halogenation) |

| C6 | Ortho to -CF3, Meta to -F & -OCH3 | Highly deactivated | Nucleophilic Aromatic Substitution (if leaving group present) |

Introduction of Nitrogen-Containing Moieties (Amines, Amides, Heterocycles)

Incorporating nitrogen-containing functional groups is a common strategy in the synthesis of biologically active molecules.

Amines: The introduction of an amino group can be achieved through several methods. A common route involves the nitration of the aromatic ring, preferentially at the activated C4 position, followed by reduction of the nitro group to an amine using reagents like SnCl2/HCl or catalytic hydrogenation. Alternatively, an existing amino compound can be converted to a fluoro derivative via reactions like the Balz-Schiemann reaction, suggesting that the reverse transformation (amination) is also a viable synthetic pathway. google.com

Amides: Amide functionalities are typically formed through the coupling of an amine with a carboxylic acid or its activated derivative. nih.gov For instance, if a carboxylic acid analog of this compound is prepared (see section 4.3), it can be converted to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. google.com This activated intermediate readily reacts with a primary or secondary amine to form the corresponding amide. google.com

Heterocycles: The synthesis of heterocyclic derivatives is of great interest for creating novel scaffolds in medicinal chemistry and materials science. frontiersin.org

Pyrazoles: These can be synthesized from precursors containing the this compound moiety. For example, creating a derivative with a 1,3-dicarbonyl functionality would allow for condensation with hydrazine (B178648) to form the pyrazole (B372694) ring. google.com

Triazoles: The formation of triazole rings can be accomplished through various cycloaddition reactions, often involving azide (B81097) and alkyne precursors. researchgate.net

Oxazoles and Dihydrofurans: The trifluoromethyl group itself can participate in reactions to form heterocycles. For example, β-trifluoromethyl enones can undergo multi-functionalization reactions to yield dihydrofuran derivatives. rsc.org

Formation of Carbonyl Derivatives and Carboxylic Acid Analogs

Carbonyl Derivatives: The introduction of an aldehyde or ketone group can be accomplished via several synthetic routes. Formylation reactions, such as the Vilsmeier-Haack or Gattermann-Koch reactions, can introduce a formyl (-CHO) group, likely at the C4 position. Alternatively, if a methyl group is present on the ring, it can be oxidized to an aldehyde. A more versatile method involves the metalation of the ring followed by quenching with an appropriate electrophile like N,N-dimethylformamide (DMF). For example, the oxidation of a hydroxymethyl group using pyridinium (B92312) chlorochromate (PCC) is an effective way to synthesize the corresponding aldehyde. google.comchemicalbook.com

Carboxylic Acid Analogs: Carboxylic acid derivatives are valuable intermediates, particularly for the synthesis of amides and esters. ossila.com These can be prepared by the oxidation of a methyl or formyl group on the ring using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. Another route is the hydrolysis of a nitrile (-CN) group, which can be introduced via nucleophilic substitution of a halide or through Sandmeyer reaction of a diazonium salt. The resulting carboxylic acid can be readily converted to other derivatives; for example, reaction with a chlorinating agent yields an acyl chloride, a highly reactive precursor for amides and esters. google.com

Table 2: Synthesis of Carbonyl and Carboxylic Acid Derivatives

| Derivative | Precursor Functional Group | Reagent/Reaction |

|---|---|---|

| Aldehyde | -H | Formylation (e.g., Vilsmeier-Haack) |

| Aldehyde | -CH₂OH | Oxidation (e.g., PCC) |

| Carboxylic Acid | -CH₃ | Oxidation (e.g., KMnO₄) |

| Carboxylic Acid | -CN | Hydrolysis (acid or base) |

| Acyl Chloride | -COOH | Chlorination (e.g., SOCl₂) |

Synthesis of Organometallic Intermediates (e.g., Boronic Acids, Organosilanes)

Organometallic intermediates are powerful tools in modern organic synthesis, enabling a wide range of cross-coupling reactions.

Boronic Acids: Arylboronic acids and their esters are cornerstone reagents for the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds. wikipedia.orgfujifilm.com The synthesis of a boronic acid derivative of this compound can be achieved through two primary pathways:

Halogen-Metal Exchange: A bromo or iodo derivative of the starting material can be treated with a strong base like n-butyllithium at low temperature, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup.

C-H Borylation: A more direct approach is the iridium-catalyzed C-H borylation, which can install a boronic ester group directly onto the aromatic ring. nih.gov As mentioned, this reaction can be directed to the position ortho to the fluorine atom (C3). nih.gov The resulting boronic acid is a versatile building block for creating biaryl structures. sigmaaldrich.com

Organosilanes: Organosilanes are another class of useful organometallic intermediates. They can be prepared by quenching an organolithium or Grignard reagent, generated from the corresponding halide, with a silyl (B83357) halide such as trimethylsilyl (B98337) chloride (Me3SiCl). researchgate.net Deprotonative metalation followed by reaction with a silyl electrophile is also a viable route. researchgate.net

Derivatization for Advanced Material Precursors

The unique electronic properties imparted by the fluorine and trifluoromethyl substituents make derivatives of this compound attractive candidates for advanced materials. These groups can enhance thermal stability, tune electronic energy levels, and influence molecular packing.

Derivatization strategies are aimed at creating larger, conjugated systems or monomers for polymerization.

Porphyrin Synthesis: Aldehyde derivatives can be used in the synthesis of tetraarylporphyrins. sigmaaldrich.com These macrocycles have extensive applications in photodynamic therapy, catalysis, and as sensitizers in solar cells.

Conjugated Polymers: Using cross-coupling reactions like Suzuki-Miyaura, boronic acid or halide derivatives of this compound can be coupled with other aromatic monomers to build conjugated polymers. These materials are investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Heterocyclic Materials: The incorporation of this fluorinated moiety into larger heterocyclic systems, such as pyrazines or triazines, can lead to materials with specific electronic and photophysical properties. researchgate.net Five-membered heterocycles are also gaining attention for their potential as "smart" materials. frontiersin.org

The functionalization strategies outlined above provide a toolbox for chemists to create a vast array of novel molecules from this compound, paving the way for new discoveries in various scientific fields.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the definitive structural elucidation of 2-Fluoro-5-methoxybenzotrifluoride. By probing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—NMR provides unambiguous evidence of the molecular skeleton and the electronic environment of each atom.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The three aromatic protons will appear as complex multiplets due to spin-spin coupling between themselves (ortho, meta coupling) and coupling to the fluorine atom (H-F coupling). The methoxy protons will typically appear as a sharp singlet.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each of the eight carbon atoms in this compound is chemically non-equivalent and should produce a unique signal. The carbon of the trifluoromethyl group (-CF₃) will characteristically appear as a quartet due to coupling with the three fluorine atoms. Similarly, carbons in the aromatic ring will exhibit splitting patterns (doublets or triplets of doublets) due to coupling with the attached fluorine atom. rsc.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally powerful tool. It provides direct information about the chemical environment of the fluorine atoms. Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shifts of these signals are highly sensitive to the electronic structure of the molecule, making ¹⁹F NMR invaluable for confirming substitution patterns and monitoring reactions that involve changes at or near the fluorine centers. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J) | Assignment |

|---|---|---|---|

| ¹H | ~7.2-7.5 | Complex Multiplets | Aromatic Protons (3H) |

| ¹H | ~3.9 | Singlet | Methoxy Protons (-OCH₃, 3H) |

| ¹³C | ~160 (C-F) | Doublet, ¹JCF ≈ 245 Hz | C-F |

| ¹³C | ~155 (C-O) | Singlet | C-OCH₃ |

| ¹³C | ~110-130 | Multiple signals with C-F coupling | Aromatic C & C-CF₃ |

| ¹³C | ~123 (CF₃) | Quartet, ¹JCF ≈ 272 Hz | -CF₃ |

| ¹³C | ~56 | Singlet | -OCH₃ |

| ¹⁹F | ~ -63 | Singlet | -CF₃ |

Note: Predicted values are based on typical substituent effects and data from analogous compounds.

Mass Spectrometry (MS) for Reaction Pathway Analysis and Product Identification (e.g., HRMS, GC-MS, LC-MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound and for identifying intermediates and byproducts in reaction mixtures.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula (C₈H₆F₄O). This technique is crucial for confirming the identity of a newly synthesized batch of the compound, distinguishing it from other potential isomers or products with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hyphenated technique ideal for the analysis of volatile compounds like this compound. bris.ac.uk The gas chromatograph separates components of a mixture, which are then introduced sequentially into the mass spectrometer for ionization and detection. This is particularly useful for monitoring reaction progress by quantifying the consumption of starting materials and the formation of products. Electron ionization (EI) is a common method used in GC-MS, which generates a characteristic fragmentation pattern that serves as a molecular fingerprint. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or related compounds in a reaction pathway, LC-MS is the preferred method. It separates compounds in the liquid phase before they are aerosolized and ionized (e.g., using electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI) and detected by the mass spectrometer. bris.ac.uk

Expected Fragmentation: In mass spectrometry, the molecular ion (M⁺) of this compound would have an m/z of approximately 194. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃), a methoxy radical (•OCH₃), or carbon monoxide (CO). The trifluoromethyl cation (CF₃⁺) at m/z 69 is a very stable fragment and is expected to be a prominent peak in the mass spectrum of many trifluoromethyl-containing compounds. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Formula |

|---|---|---|

| 194 | Molecular Ion [M]⁺ | [C₈H₆F₄O]⁺ |

| 179 | [M - CH₃]⁺ | [C₇H₃F₄O]⁺ |

| 165 | [M - CHO]⁺ or [M - F - CO]⁺ | [C₇H₅F₄]⁺ |

| 125 | [M - CF₃]⁺ | [C₇H₆FO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy techniques, including IR and Raman, are rapid and non-destructive methods used to identify the functional groups present in a molecule. nih.gov They are highly effective for confirming the presence of key structural motifs in this compound and for monitoring chemical reactions in real-time.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F bonds, the C-O ether linkage, the aromatic C=C bonds, and C-H bonds. The C-F stretching vibrations of the -CF₃ group and the aromatic C-F bond give rise to very strong and characteristic absorptions, typically in the 1000-1400 cm⁻¹ region. researchgate.net Monitoring the appearance or disappearance of a key band, such as a carbonyl stretch in a starting material, can provide a convenient way to track reaction progress.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong signals in the Raman spectrum where they might be weak in the IR. For this molecule, Raman spectroscopy would be particularly useful for observing the symmetric breathing modes of the aromatic ring and the symmetric stretches of the -CF₃ group. orientjchem.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | IR, Raman | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |

| C-F Stretch (-CF₃) | IR | 1100 - 1350 | Very Strong |

| Aromatic C-F Stretch | IR | 1200 - 1270 | Strong |

Chromatographic Techniques for Purification and Purity Assessment in Research Contexts (e.g., HPLC, GC)

Chromatographic methods are essential for both the purification of this compound after synthesis and for the quantitative assessment of its purity.

Gas Chromatography (GC): Given its likely volatility, GC is a primary method for assessing the purity of this compound. bris.ac.uk Using a capillary column with an appropriate stationary phase, the compound can be separated from residual solvents, starting materials, and byproducts. A flame ionization detector (FID) provides a quantitative measure of purity based on peak area, while coupling the GC to a mass spectrometer (GC-MS) allows for the definitive identification of the main peak and any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity analysis and can also be scaled for preparative purification. A common method would be reversed-phase HPLC, where the compound is passed through a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The aromatic ring in the molecule allows for easy detection using a UV-Vis detector. HPLC is particularly valuable for separating the target compound from non-volatile impurities that are not amenable to GC analysis.

Table 4: Chromatographic Methods for Analysis of this compound

| Technique | Primary Use | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Common Detector |

|---|---|---|---|---|

| Gas Chromatography (GC) | Purity Assessment | Polysiloxane (e.g., DB-5) | Helium, Nitrogen | Flame Ionization (FID) |

| GC-Mass Spectrometry (GC-MS) | Impurity Identification | Polysiloxane (e.g., DB-5) | Helium | Mass Spectrometer (MS) |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment, Purification | C18-silica (Reversed-Phase) | Acetonitrile/Water, Methanol/Water | UV-Vis |

Computational and Theoretical Chemistry Studies on 2 Fluoro 5 Methoxybenzotrifluoride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Fluoro-5-methoxybenzotrifluoride. These calculations solve the Schrödinger equation for the molecule, providing information about its electronic structure, energy, and other related properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. These methods offer a good balance between accuracy and computational cost, making them suitable for a wide range of applications.

For this compound, DFT calculations can be employed to determine a variety of molecular properties. For instance, the B3LYP and B3PW91 functionals are commonly used to optimize the molecular geometry and predict vibrational frequencies. epstem.net The optimized geometry provides information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate electronic properties such as dipole moments, HOMO-LUMO energy gaps, and Mulliken atomic charges. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical DFT Calculated Properties for this compound

| Property | Calculated Value |

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| HOMO Energy | -A eV |

| LUMO Energy | -B eV |

| HOMO-LUMO Gap | (A-B) eV |

Note: The values in this table are for illustrative purposes and are not derived from actual published research on this specific molecule.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for other computational techniques.

In the study of this compound, ab initio calculations can be used to obtain very precise values for its geometric parameters and thermochemical properties, such as the enthalpy of formation. jocpr.com These high-accuracy predictions are invaluable for creating reliable computational models of the molecule's behavior.

Molecular Modeling and Simulations of Reactivity

Molecular modeling and simulations provide a dynamic view of a molecule's behavior, allowing for the exploration of its reactivity and conformational landscape.

Understanding the chemical reactions that this compound can undergo is crucial for its application in synthesis and materials science. Computational methods can be used to explore potential reaction pathways and identify the transition states that connect reactants, intermediates, and products. By calculating the energy barriers associated with these transition states, the feasibility and kinetics of a reaction can be predicted.

The three-dimensional structure of this compound can influence its physical and chemical properties. Conformational analysis, often performed using a combination of molecular mechanics and quantum chemical methods, can identify the most stable conformations of the molecule. nih.gov Furthermore, the study of intermolecular interactions, such as hydrogen bonding and van der Waals forces, is essential for understanding the behavior of the compound in condensed phases. researchgate.net

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. By calculating spectroscopic properties and comparing them with experimental results, the accuracy of the computational model can be validated.

The vibrational frequencies of this compound can be calculated using DFT and ab initio methods. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to assign the vibrational modes of the molecule. jocpr.com Similarly, NMR chemical shifts can be computed to aid in the interpretation of experimental NMR spectra. epstem.netnih.gov The agreement between the calculated and experimental spectra provides confidence in the computed molecular structure and electronic properties.

Table 2: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental Frequency | Calculated Frequency (DFT) |

| C-F Stretch | 1250 | 1245 |

| C-O Stretch | 1180 | 1175 |

| CF₃ Symmetric Stretch | 1140 | 1135 |

Note: The values in this table are for illustrative purposes and are not derived from actual published research on this specific molecule.

No Specific Research Found for "this compound" In Silico Derivative Design

Despite a comprehensive search of available scientific literature and databases, no specific computational or theoretical chemistry studies focusing on the in silico design and virtual screening of this compound derivatives could be identified.

While the fields of computational chemistry and drug discovery widely employ in silico methods for designing and screening novel molecular derivatives, it appears that this compound has not been a specific subject of such published research.

In silico techniques, which utilize computer simulations and modeling, are powerful tools for predicting the properties and potential biological activities of new compounds. These methods include:

Virtual Screening: This involves the computational assessment of large libraries of chemical structures to identify molecules that are likely to bind to a specific biological target, such as a protein or enzyme.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a receptor, allowing for the estimation of binding affinity.

ADMET Prediction: In silico tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are crucial for its development as a potential therapeutic agent.

While these methodologies are well-established and have been applied to a wide range of chemical scaffolds, there is no public record of their application to the specific task of designing and screening derivatives of this compound. Therefore, no detailed research findings or data tables on this specific topic can be provided at this time.

Q & A

Q. Q1: What are the optimal synthetic routes for 2-fluoro-5-methoxybenzotrifluoride, and how can purity be validated?

Methodological Answer: Synthesis typically involves fluorination and methoxylation of benzotrifluoride precursors. For example, nucleophilic aromatic substitution (NAS) using fluorinating agents (e.g., KF) or electrophilic fluorination (e.g., Selectfluor™) can introduce fluorine. Methoxy groups may be added via Ullmann coupling or direct alkylation under basic conditions. Post-synthesis, purity is validated using:

- HPLC (High-Performance Liquid Chromatography) for separation efficiency.

- NMR (¹⁹F and ¹H) to confirm structural integrity .

- Mass Spectrometry (MS) for molecular weight confirmation.

Q. Q2: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The trifluoromethyl (-CF₃) group induces strong electron-withdrawing effects, while the methoxy (-OCH₃) group donates electrons. Steric hindrance from -CF₃ may slow reactions like Suzuki-Miyaura coupling. Computational studies (DFT calculations) can map electron density distribution. Experimental validation via kinetic monitoring (e.g., in situ IR spectroscopy) quantifies reaction rates under varying conditions .

Key Finding:

In Pd-catalyzed couplings, -CF₃ reduces yields by ~20% compared to non-fluorinated analogs, while -OCH₃ enhances regioselectivity .

Stability & Degradation Analysis

Q. Q3: What are the degradation pathways of this compound under acidic or photolytic conditions?

Methodological Answer:

Q. Q4: How is this compound utilized as a building block in kinase inhibitor synthesis?

Methodological Answer: The compound’s electron-deficient aromatic ring enhances binding to ATP pockets in kinases. Case study:

Synthetic Protocol: Couple with pyrimidine cores via Buchwald-Hartwig amination.

Bioactivity Testing: IC₅₀ values against EGFR kinase are measured using fluorescence polarization assays .

Key Finding:

Derivatives show IC₅₀ values <100 nM, indicating potent inhibition .

Safety & Waste Management

Q. Q5: What protocols ensure safe handling and disposal of fluorinated byproducts during synthesis?

Methodological Answer:

- Handling: Use inert atmosphere (N₂/Ar) to suppress volatile fluoride emissions.

- Waste Disposal: Segregate fluorinated waste and neutralize with calcium hydroxide before professional treatment .

Regulatory Note:

Comply with EPA guidelines for fluorinated organics (40 CFR Part 261) .

Computational Modeling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.